molecular formula C10H6O4 B175559 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one CAS No. 111507-77-8

7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one

Cat. No.: B175559
CAS No.: 111507-77-8
M. Wt: 190.15 g/mol
InChI Key: GZZDPSWHUGNQFN-UHFFFAOYSA-N
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Description

7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one is a heterocyclic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring and a chromene moiety. It is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the viable protocols to synthesize furo[3,2-c]chromen-4-ones involves the use of 4-hydroxy coumarins and thioamides. This reaction is mediated by phenyliodine(III) diacetate (PIDA) at room temperature. The process is efficient, pot- and step-economical, and avoids potential toxicity and tiresome workup conditions .

Industrial Production Methods: While specific industrial production methods for 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one are not extensively documented, the general approach involves scalable and high-yield synthetic routes that ensure operational simplicity and broad substrate scope .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which are crucial for modifying its functional groups.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
  • 7-Hydroxychroman-2-carboxylic acid N-alkyl amides

Comparison: Compared to similar compounds, 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one exhibits unique structural features that contribute to its distinct biological activities. For example, its fused furan-chromene ring system provides a different electronic environment, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(11),4,8(12),9-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZDPSWHUGNQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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